Superior In Vivo Stability and Internalization Efficiency Drives Clinical Selection of 99mTc-PSMA-I&S over 111In-PSMA-I&T
During the preclinical development of the PSMA-I&T scaffold, two chelator variants were evaluated. The D-serine-based 'mas3' variant, designated 99mTc-PSMA-I&S, was selected over the L-serine-based 'MAS3' variant due to its markedly improved internalization efficiency and superior in vivo stability [1]. While direct internalization percentages relative to 111In-PSMA-I&T are not reported in the same assay, the selection criterion was based on head-to-head comparison of the two 99mTc-labeled candidates, establishing 99mTc-PSMA-I&S as the lead compound for further evaluation [1].
| Evidence Dimension | In vivo stability and internalization efficiency |
|---|---|
| Target Compound Data | Selected for further in vivo evaluation due to improved internalization efficiency and superior in vivo stability (exact internalization % not provided in abstract) |
| Comparator Or Baseline | 99mTc-MAS3-y-nal-k(Sub-KuE) (L-serine-based chelator variant) |
| Quantified Difference | Qualitative superiority; 99mTc-PSMA-I&S chosen as the lead candidate |
| Conditions | LNCaP cell-based internalization assays and in vivo metabolite analyses in mice |
Why This Matters
Procurement of the correct stereoisomer (mas3 vs. MAS3) is critical, as only the D-serine chelator (99mTc-PSMA-I&S) exhibits the stability profile required for reliable intraoperative gamma probe detection and delayed SPECT imaging at 12-21 hours post-injection.
- [1] Robu S, Schottelius M, Eiber M, et al. Preclinical Evaluation and First Patient Application of 99mTc-PSMA-I&S for SPECT Imaging and Radioguided Surgery in Prostate Cancer. J Nucl Med. 2017;58(2):235-242. doi:10.2967/jnumed.116.178939 View Source
